Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate include:
- Ethyl 2-[(3-fluorobenzoyl)amino]benzoate
- Ethyl 4-[(2-fluorobenzoyl)amino]benzoate
- Ethyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate
Uniqueness
What sets this compound apart is its unique thiophene ring structure, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern enhances its potential for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-4-22-17(21)14-13(10(2)3)9-23-16(14)19-15(20)11-6-5-7-12(18)8-11/h5-10H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJRGACBUIVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C(C)C)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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